molecular formula C12H10BrNO2S B2777341 3-bromo-N-phenylbenzenesulfonamide CAS No. 166338-06-3

3-bromo-N-phenylbenzenesulfonamide

Cat. No.: B2777341
CAS No.: 166338-06-3
M. Wt: 312.18
InChI Key: JPSZUSKQOMHYRI-UHFFFAOYSA-N
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Description

3-Bromo-N-phenylbenzenesulfonamide is an intermediate in the synthesis of Belinostat Acid . Belinostat Acid is a metabolite of Belinostat, a novel histone deacetylase 3 selective inhibitor, which protects the β cells from cytokine-induced apoptosis .


Molecular Structure Analysis

The molecular formula of this compound is C12H10BrNO2S . The structure of the compound has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 312.18 . Further details about its physical and chemical properties are not available in the resources.

Scientific Research Applications

Synthesis Methods and Pharmaceutical Intermediates

3-bromo-N-phenylbenzenesulfonamide has been utilized in various synthesis methods for creating pharmaceutical intermediates. For example, it has been used in the electrophilic cyanation of aryl and heteroaryl bromides to synthesize various benzonitriles, contributing to the efficient synthesis of important pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Photodynamic Therapy and Cancer Treatment

In the field of photodynamic therapy, particularly for cancer treatment, derivatives of this compound have shown promise. For instance, zinc phthalocyanine derivatives substituted with this compound groups have been synthesized and characterized for their potential in photodynamic therapy applications, especially in Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Applications

Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant in analytical chemistry. It has been applied in the direct titration of various substances like ascorbic acid and glutathione, demonstrating its utility in simple and rapid analytical procedures (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).

Structural and Spectral Analysis

N-phenylbenzenesulfonamide, a closely related compound, has been synthesized and characterized for its structural and spectral properties. These studies include the analysis of Fourier transform infrared, Raman spectroscopy, UV-Vis, and NMR spectroscopy, contributing valuable data for understanding the physical and chemical properties of these compounds (Govindarasu, Kavitha, & Sundaraganesan, 2014).

Antifungal and Antibacterial Potential

Some derivatives of this compound exhibit significant antifungal and antibacterial activities. For instance, research on novel polyfunctional arenesulfonamides derived from this compound has shown promising results against fungi like Malassezia furfur, suggesting potential applications in treating skin diseases caused by these fungi (Trifonov, Chumin, Gvirtz, Afri, Korshin, Cohen, & Gruzman, 2020).

Safety and Hazards

3-Bromo-N-phenylbenzenesulfonamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Biochemical Analysis

Biochemical Properties

3-Bromo-N-phenylbenzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a variety of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-bromo-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSZUSKQOMHYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Bromobenzenesulfonyl chloride (51a) (110 g, 3.9 mmol) was added to a mixture of aniline (0.47 g, 5.1 mmol) in acetonitrile (10 ml) and sodium carbonate (1.3 g, 12.3 mmol) in water (10 ml). The mixture was stirred at ambient temperature for 1 hour and the reaction product was extracted with ethyl acetate (30 ml). The extract was dried (Na2SO4) and solvents were removed under reduced pressure to give the title compound (1.15 g, 94%) as an oil witch solidified upon standing. M.p. 98-100° C. 1H NMR (DMSO-d6, HMDSO) δ: 6.94-7.48 (5H, m, C6H5); 7.50-7.96 (4H, m, C6H4); 10.36 (1H, s, NH).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

To a 30 gallon (˜136 L) reactor was charged aniline (2) (4.01 kg; 93.13 g/mol; 43 mol), toluene (25 L), and 4-(dimethylamino)pyridine (DMAP) (12 g), and the mixture was heated to 50-60° C. 3-Bromobenzenesulfonyl chloride (1) (5 kg; 255.52 g/mol; 19.6 mol) was charged into the reactor over 30 minutes at 50-60° C. and progress of the reaction was monitored by HPLC. After 19 hours, toluene (5 L) was added due to losses overnight through the vent line and the reaction was deemed to be complete with no compound (1) being detected by HPLC. The reaction mixture was diluted with toluene (10 L) and then quenched with 2 M aqueous hydrochloric acid (20 L). The organic and aqueous layers were separated, the aqueous layer was discarded, and the organic layer was washed with water (20 L), and then 5% (w/w) sodium bicarbonate solution (20 L), while maintaining the batch temperature at 45-55° C. The batch was then used in the next synthesis.
Quantity
4.01 kg
Type
reactant
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
5 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Four
Quantity
5 L
Type
solvent
Reaction Step Five

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